4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester
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Overview
Description
4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position, a methyl group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring. The trifluoromethyl group imparts unique physicochemical properties, making this compound of significant interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester typically involves the reaction of 3-amino benzotrifluoride with diethyl 2-(ethoxymethylene) malonate. The initial uncyclized product is obtained, which upon heating in diphenyl ether at 260°C, yields the desired quinoline derivative . The reaction conditions are crucial for achieving high yields and purity of the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial activity and is used in the development of new antibiotics.
Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into cells. Once inside, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester: Similar structure with a chloro group instead of a methyl group.
7-Trifluoromethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester: Contains a hydroxy group at the 4th position.
Uniqueness: 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct physicochemical properties. These properties enhance its biological activity and make it a valuable compound for various applications .
Properties
Molecular Formula |
C14H12F3NO2 |
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Molecular Weight |
283.24 g/mol |
IUPAC Name |
ethyl 4-methyl-7-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C14H12F3NO2/c1-3-20-13(19)11-7-18-12-6-9(14(15,16)17)4-5-10(12)8(11)2/h4-7H,3H2,1-2H3 |
InChI Key |
UFIOYUHCLNROLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1C)C(F)(F)F |
Origin of Product |
United States |
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